molecular formula C20H22N4O2S B2738037 4-(6-ethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide CAS No. 1207054-15-6

4-(6-ethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide

Cat. No.: B2738037
CAS No.: 1207054-15-6
M. Wt: 382.48
InChI Key: SYLGDSCAZKRMDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-ethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

The synthesis of 4-(6-ethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Ethoxylation: The benzothiazole core is then ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Piperazine Derivatization: The ethoxybenzothiazole is then reacted with N-phenylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and alternative solvents.

Chemical Reactions Analysis

4-(6-ethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(6-ethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity and leading to various physiological effects. For example, it may inhibit the activity of bacterial enzymes, leading to the disruption of essential metabolic processes and cell death . In cancer cells, it may inhibit key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

4-(6-ethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

4-(6-ethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-2-26-16-8-9-17-18(14-16)27-20(22-17)24-12-10-23(11-13-24)19(25)21-15-6-4-3-5-7-15/h3-9,14H,2,10-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLGDSCAZKRMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.